molecular formula C11H12N2O2S2 B12213010 3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide

Cat. No.: B12213010
M. Wt: 268.4 g/mol
InChI Key: ODNKLORLNFNXAP-UHFFFAOYSA-N
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Description

3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a heterocyclic compound that features a unique structure combining a thieno[3,4-d][1,3]thiazole core with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with phenacyl bromide in the presence of a base, followed by oxidation to introduce the 5,5-dioxide functionality . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can convert the 5,5-dioxide group to a thione or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiones or thiols.

Scientific Research Applications

3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is unique due to its specific combination of a thieno[3,4-d][1,3]thiazole core with a phenyl group and a 5,5-dioxide functionality. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12N2O2S2

Molecular Weight

268.4 g/mol

IUPAC Name

5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine

InChI

InChI=1S/C11H12N2O2S2/c12-11-13(8-4-2-1-3-5-8)9-6-17(14,15)7-10(9)16-11/h1-5,9-10,12H,6-7H2

InChI Key

ODNKLORLNFNXAP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=N)N2C3=CC=CC=C3

Origin of Product

United States

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